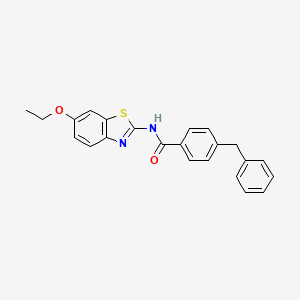

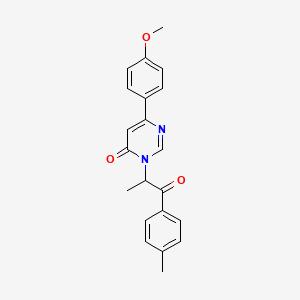

![molecular formula C21H20N2O3 B2922673 3-isopropyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892424-31-6](/img/structure/B2922673.png)

3-isopropyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-isopropyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” belongs to a class of compounds known as benzofuran pyrimidine derivatives . These compounds have been studied for their potential as anticancer drugs, specifically as inhibitors of the enzyme Poly ADP ribose polymerase-1 (PARP-1) . PARP-1 plays a crucial role in DNA damage repair, gene transcription, and cell apoptosis in cancer cells .

Synthesis Analysis

The synthesis of benzofuran pyrimidine derivatives involves the design and creation of a series of compounds containing thiosemicarbazide or its analogs . The structure-activity relationship of PARP-1 inhibitors is summarized, and the compounds are biologically evaluated based on their inhibition of PARP enzyme activity .Molecular Structure Analysis

The molecular structure of these compounds is based on the benzofuran [3,2-D]pyrimidine-4(1H)-ketone scaffold . This structure is designed to maximize the inhibition of PARP enzyme activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the aza-Wittig reaction of functionalized iminophosphoranes with carbon disulfide, followed by further reaction with alkyl halides or halogenated aliphatic esters .Applications De Recherche Scientifique

Synthesis Methods

- Novel methods for the synthesis of dihydro-chromeno and pyrimidine diones have been developed, highlighting their importance in pharmaceutical chemistry due to their antibacterial, fungicidal, and antiallergic properties (Osyanin et al., 2014). These compounds are prepared through various chemical reactions, including reduction, cyclization, and high-temperature condensation processes, offering a pathway to synthesize benzofuro[3,2-d]pyrimidine derivatives.

Biological Evaluation

Some synthesized compounds, like 5-substituted pyrido pyrimidine diones and their derivatives, have been evaluated for urease inhibition activity. These compounds exhibited low to moderate activity, with a few showing significant potency (Rauf et al., 2010). This suggests potential applications in addressing conditions related to urease activity.

Antitumor activity was observed in 2,4-diamino pyrido pyrimidine derivatives, indicating their potential as therapeutic agents against specific cancers (Grivsky et al., 1980).

Material Science and Catalysis

- The synthesis of hydroxybenzoyl pyrido pyrimidine derivatives was reported, with their structures confirmed by various spectroscopic techniques. These compounds show promise for applications in electronic materials due to their electrostatic and photophysical properties (Ashraf et al., 2019).

Chemical Synthesis

- The creation of novel pyrimidine derivatives coordination complexes was explored for their catalytic and antitumor activities. These complexes exhibit significant potential in catalysis and as anticancer agents (Lu et al., 2015).

Mécanisme D'action

Orientations Futures

The future directions for research on this compound could involve further optimization of the structure-activity relationship to enhance the inhibition of PARP-1 and potentially other targets. Additionally, more comprehensive studies on the safety, toxicity, and potential therapeutic applications of these compounds are warranted .

Propriétés

IUPAC Name |

1-[(4-methylphenyl)methyl]-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-13(2)23-20(24)19-18(16-6-4-5-7-17(16)26-19)22(21(23)25)12-15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHFTNMWRNAADK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C(C)C)OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]butanamide](/img/structure/B2922590.png)

![N-[[3-(Methanesulfonamido)phenyl]methyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2922594.png)

![1-(4-fluorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2922597.png)

![(5Z)-2-imino-5-[(3-nitrophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B2922598.png)

![2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide](/img/structure/B2922602.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](4-methoxyphenyl)methanamine](/img/structure/B2922604.png)

![2-(4-methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide](/img/structure/B2922607.png)

![methyl 1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide](/img/structure/B2922611.png)